AG-490
Descripción general
Descripción
AG 490, también conocido como Tirphostin AG 490, es un potente inhibidor de las proteinquinasas de tirosina. Principalmente se dirige al receptor del factor de crecimiento epidérmico (EGFR), Janus kinasa 2 (JAK2) y Janus kinasa 3 (JAK3). Este compuesto se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir vías de señalización específicas implicadas en la proliferación y supervivencia celular .
Aplicaciones Científicas De Investigación
AG 490 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la inhibición de las proteinquinasas de tirosina y su papel en diversas vías bioquímicas.
Biología: Se emplea en estudios de cultivo celular para investigar los efectos de la inhibición de la quinasa en la proliferación, diferenciación y apoptosis celular.
Medicina: Se explora como posible agente terapéutico para tratar cánceres y otras enfermedades que implican una actividad aberrante de la quinasa.
Industria: Se utiliza en el desarrollo de inhibidores de quinasas y otros compuestos farmacéuticos .
Mecanismo De Acción
AG 490 ejerce sus efectos inhibiendo la actividad de proteinquinasas de tirosina específicas, incluyendo EGFR, JAK2 y JAK3. Al bloquear estas quinasas, AG 490 interrumpe las vías de señalización aguas abajo que promueven la proliferación y supervivencia celular. Esta inhibición conduce a la supresión del crecimiento celular y la inducción de apoptosis en varios tipos de células. Los objetivos moleculares y las vías implicadas incluyen las vías JAK/STAT, MAPK y PI3K .
Safety and Hazards
Tyrphostin B42 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Tyrphostin B42 has shown potential in inhibiting cell proliferation and HER-2 autophosphorylation in cervical carcinoma cell lines . It has also been found to attenuate resistance in pancreatic cancer cells by antagonizing IL-6/JAK2/STAT3 signaling . These findings suggest that Tyrphostin B42 could have potential therapeutic applications in the treatment of certain types of cancer.
Análisis Bioquímico
Biochemical Properties
AG-490 is a potent inhibitor of the JAK-2 tyrosine kinase . It interacts with JAK-2, which is abundantly expressed in acute lymphoblastic leukemia (ALL) cells . This compound does not significantly inhibit other kinases such as Lck, Lyn, Btk, Syk, and Src .
Cellular Effects
In ALL cells, this compound dose-dependently inhibits DNA synthesis, blocks cell growth, and induces apoptosis . It also blocks interleukin-7-induced JAK kinase activity in T-cells (JAK-1, JAK-3) and the consequent phosphorylation of PI-3 kinase .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activation of JAK-2 . This inhibition blocks the phosphorylation of downstream substrates, including the signal transducer and activator of transcription (STAT) proteins . It also compromises the Shc/Ras/Raf/mitogen-activated protein kinase (MAPK) signaling pathways .
Temporal Effects in Laboratory Settings
Its potent inhibitory effects on JAK-2 and the consequent cellular processes suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its potent inhibitory effects on JAK-2 suggest that it may have significant effects at varying dosages .
Metabolic Pathways
This compound is involved in the JAK-STAT signaling pathway . It inhibits the activation of JAK-2, thereby blocking the phosphorylation of STAT proteins and affecting downstream cellular processes .
Transport and Distribution
It is known to be cell permeable , suggesting that it can freely diffuse across cell membranes.
Subcellular Localization
Given its role as a JAK-2 inhibitor, it is likely to be found in regions of the cell where JAK-2 is present .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
AG 490 se puede sintetizar a través de un proceso de varios pasos que implica la reacción de 3,4-dihidroxi-benzaldehído con bromuro de 2-nitrobencilo para formar un compuesto intermedio. Este intermedio se somete a continuación a reacciones de reducción y ciclación para producir AG 490. Las condiciones de reacción suelen implicar el uso de disolventes como dimetilsulfóxido (DMSO) y etanol, con temperaturas de reacción que se mantienen a temperatura ambiente o ligeramente elevadas .
Métodos de Producción Industrial
La producción industrial de AG 490 sigue rutas de síntesis similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto final. El compuesto se suele purificar mediante técnicas de recristalización o cromatografía para alcanzar los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de Reacciones
AG 490 sufre diversas reacciones químicas, que incluyen:
Oxidación: AG 490 se puede oxidar para formar derivados de quinona.
Reducción: El grupo nitro en el compuesto intermedio se puede reducir a un grupo amina durante la síntesis de AG 490.
Sustitución: AG 490 puede participar en reacciones de sustitución nucleófila, en particular en las posiciones del anillo aromático.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidrógeno gaseoso en presencia de un catalizador de paladio.
Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados de quinona, compuestos sustituidos con amina y varios compuestos aromáticos sustituidos .
Comparación Con Compuestos Similares
AG 490 forma parte de la familia de inhibidores de moléculas pequeñas tirphostin. Los compuestos similares incluyen:
Tyrphostin AG 1478: Inhibe EGFR con alta especificidad.
Tyrphostin AG 1296: Se dirige al receptor del factor de crecimiento derivado de plaquetas (PDGFR).
Tyrphostin AG 879: Inhibe la proteinquinasa de tirosina del receptor ErbB2.
AG 490 es único en su capacidad para inhibir múltiples quinasas, incluyendo EGFR, JAK2 y JAK3, lo que lo convierte en una herramienta versátil para estudiar diversas vías de señalización .
Propiedades
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCIOBMMDDOEMM-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040960 | |
Record name | AG 490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-30-8 | |
Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133550-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AG 490 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin AG 490 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of AG-490?
A1: this compound primarily targets JAK2, a tyrosine kinase involved in various signaling pathways, including those initiated by cytokines and growth factors. [, , , , ]
Q2: How does this compound interact with JAK2?
A2: this compound acts as an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing ATP binding, thereby inhibiting downstream signaling. [, , ]
Q3: Which signaling pathways are affected by this compound?
A3: this compound primarily inhibits the JAK/STAT pathway, particularly by blocking the phosphorylation and activation of STAT3 and STAT5. [, , , , , , , , ] It can also affect other pathways, including the MAPK and PI3K/Akt pathways. [, , , , , , ]
Q4: What are the downstream effects of this compound-mediated JAK2 inhibition?
A4: this compound's inhibition of JAK2 leads to various downstream effects, including:
- Reduced cell proliferation: observed in various cell types, including cancer cells and immune cells. [, , , , , , , ]
- Induction of apoptosis: observed in cancer cells and leukemic cells. [, , , , , , ]
- Suppression of cytokine production: particularly IFN-γ and IL-5, relevant to inflammatory responses. [, ]
- Modulation of gene expression: affecting genes involved in cell growth, survival, and inflammation. [, , , , , , ]
- Attenuation of fibrosis: observed in models of cardiac and renal fibrosis. [, ]
- Regulation of aquaporin 2 trafficking: increasing membrane expression and potentially impacting urine concentration. []
Q5: What is the molecular formula of this compound?
A5: The molecular formula of this compound is C16H13N2O3. [Numerous sources]
Q6: What is the molecular weight of this compound?
A6: The molecular weight of this compound is 293.29 g/mol. [Numerous sources]
Q7: In which in vitro models has this compound demonstrated efficacy?
A7: this compound has shown efficacy in various in vitro models, including:
- Cancer cell lines: Prostate cancer, pancreatic cancer, cervical cancer, and leukemia cell lines. [, , , , , , ]
- Primary cell cultures: Cardiomyocytes, eosinophils, chondrocytes, and macrophages. [, , , , , , ]
- Endothelial cells: Demonstrating effects on angiogenesis and leukocyte adhesion. [, ]
Q8: What are some in vivo models where this compound has shown potential therapeutic effects?
A8: this compound has shown promising results in animal models of:
- Cancer: Murine myeloma, pancreatic ductal adenocarcinoma. [, ]
- Allergic airway inflammation: Reducing eosinophil recruitment. []
- Experimental allergic encephalomyelitis: Suppressing disease severity. []
- Cardiac ischemia-reperfusion injury: Reducing infarct size. [, , , ]
- Diabetic complications: Attenuating vascular complications and renal fibrosis. [, ]
- Hypertension: Reducing blood pressure in models driven by Angiotensin II. [, ]
- Bone cancer pain: Reducing pain behaviors and astrocyte activation. []
Q9: Are there any known resistance mechanisms to this compound?
A9: While specific resistance mechanisms haven't been extensively studied, some studies suggest that cancer cells can develop resistance to this compound through alternative signaling pathways. []
Q10: What are the limitations of this compound as a therapeutic agent?
A10: Despite its promising preclinical data, this compound faces some limitations:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.